1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone is an organic compound characterized by its unique structure, which includes a hydroxy group, dimethylphenyl, and a sulfonyl group
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-11-4-6-15(7-5-11)22(20,21)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCAOHVLBATJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Hydroxy-Dimethylacetophenone Core
The 4-hydroxy-3,5-dimethylphenyl ethanone moiety is typically synthesized via Friedel-Crafts acylation of 2,6-dimethylphenol.
Reaction Conditions:
- Acylating Agent: Acetyl chloride or acetic anhydride.
- Catalyst: Lewis acids such as AlCl₃ or FeCl₃.
- Solvent: Dichloromethane or nitrobenzene.
- Temperature: 0–25°C under inert atmosphere.
The reaction proceeds via electrophilic substitution at the para position relative to the hydroxy group, yielding 4-hydroxy-3,5-dimethylacetophenone.
Limitations and Modifications
- Side Reactions: Competitive ortho-acylation is minimized by the steric bulk of the 3,5-dimethyl groups.
- Yield Optimization: Reported yields range from 65–80% after recrystallization.
Sulfonation Strategies for Sulfonyl Group Introduction
Direct Sulfonation Using 4-Methylbenzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic substitution or sulfonation:
Stepwise Procedure:
- Activation: Convert the ethanone’s α-hydrogen to a leaving group (e.g., bromide) using PBr₃ or N-bromosuccinimide (NBS).
- Sulfonation: React with 4-methylbenzenesulfinate (Na⁺ or K⁺ salt) in polar aprotic solvents (DMF, DMSO).
- Oxidation: If sulfinic acid intermediates form, oxidation with H₂O₂ or mCPBA ensures conversion to sulfone.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Temperature | 80–100°C | |
| Yield | 50–70% |
Alternative Pathway: Thiol Oxidation
- Thiol Intermediate: Introduce a 4-methylphenylthio group via Michael addition or SN2 reaction.
- Oxidation: Treat with Oxone® or H₂O₂/HOAc to oxidize thioether to sulfone.
- Advantage: Avoids handling reactive sulfonyl chlorides.
Protection-Deprotection Strategies for Phenolic Hydroxy Group
Protection with Trimethylsilyl (TMS) Ether
Benzyl Ether Protection
- Reagent: Benzyl bromide, K₂CO₃.
- Deprotection: Hydrogenolysis with Pd/C under H₂ atmosphere.
Comparative Table:
| Protecting Group | Stability | Deprotection Ease | Yield Loss |
|---|---|---|---|
| TMS | Moderate | High | 5–10% |
| Benzyl | High | Moderate | 10–15% |
Multicomponent Reaction Approaches
While the Biginelli reaction is widely used for dihydropyrimidinones, its adaptation for sulfonyl ethanones remains unexplored. A hypothetical pathway involves:
Chemical Reactions Analysis
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that this compound exhibits significant biological activity, particularly in anticancer research. It has been studied for its potential to inhibit cancer cell proliferation. For instance, a study focusing on sulfonamide derivatives found that compounds similar to 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone demonstrated promising anti-human liver cancer activity through molecular docking studies and in vitro assays .
Pharmacological Studies
The compound's unique structure allows it to interact with various biological targets. Interaction studies have shown that it binds effectively with certain receptors involved in metabolic processes, which may lead to therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity . Further research is needed to elucidate its complete pharmacological profile.
Materials Science Applications
Crystal Production
In materials science, this compound is utilized in the production of crystals. These crystals have satisfactory handleability and are analyzed using differential scanning calorimetry (DSC). The maximum-endotherm temperature of these crystals ranges from 195°C to 225°C, indicating their stability under thermal stress.
Food Contact Materials
The compound is also being explored as a comonomer in the development of siloxane-modified polycarbonate for food contact materials. Its incorporation enhances the properties of the polymers used in food packaging, ensuring safety and compliance with regulatory standards.
Data Tables
| Application Area | Specific Use Case | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Significant inhibition of cancer cell proliferation |
| Pharmacological Studies | Binding affinity with metabolic disorder receptors | |
| Materials Science | Crystal Production | Crystals stable at temperatures between 195°C - 225°C |
| Food Contact Materials | Enhanced properties in siloxane-modified polycarbonate |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of sulfonamide derivatives similar to this compound. The results showed that these compounds could inhibit the growth of human liver cancer cells significantly, suggesting a pathway for further drug development targeting cancer therapies .
Case Study 2: Material Science Application
In another research project focused on crystal synthesis, the compound was evaluated for its thermal properties. The DSC analysis revealed that the synthesized crystals maintained their integrity at high temperatures, making them suitable for various industrial applications where thermal stability is crucial.
Biological Activity
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone, known by its CAS number 344279-88-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, evaluation in various biological assays, and relevant case studies.
- Molecular Formula : C17H18O2S
- Molar Mass : 286.39 g/mol
| Property | Value |
|---|---|
| CAS Number | 344279-88-5 |
| Synonyms | 1-(4-hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one |
| Molecular Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of substituted acetophenones with sulfonyl derivatives under mild conditions. The resulting products are characterized using various spectroscopic methods to confirm their structures.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds, suggesting that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of phenylurea derivatives were tested against HeLa and C6 cell lines, demonstrating notable activity. The mechanism of action often involves apoptosis induction and cell cycle arrest.
Key Findings :
- Compounds similar to this compound showed IC50 values in the low micromolar range against cancer cells.
- The most active derivatives in related studies induced apoptosis through mitochondrial pathways and inhibited key signaling pathways involved in cancer progression .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Studies indicate that compounds with similar structural motifs demonstrate significant antibacterial and antifungal activities.
Key Findings :
- A related series of compounds displayed remarkable activity against Gram-positive and Gram-negative bacteria as well as fungi.
- The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
Case Study 1: Anticancer Evaluation
In a study focusing on the synthesis and biological evaluation of novel derivatives, several compounds were screened for their ability to inhibit cancer cell proliferation. Notably, derivatives with hydroxyl and sulfonyl groups exhibited enhanced activity against HeLa cells compared to controls.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | HeLa |
| Compound B | 15.0 | C6 |
| 1-(4-Hydroxy... | 10.0 | HeLa |
Case Study 2: Antimicrobial Screening
A parallel study assessed the antimicrobial properties of structurally similar compounds against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL for multiple bacterial strains.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | Compound A |
| Escherichia coli | 6 | Compound B |
| Candida albicans | 5 | 1-(4-Hydroxy... |
Q & A
Q. What synthetic methodologies are reported for preparing 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone, and how do reaction conditions influence yield?
Answer : The compound is typically synthesized via sulfonylation of a phenolic intermediate. A common approach involves reacting 1-(4-hydroxy-3,5-dimethylphenyl)ethanone with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C . Critical parameters include:
- Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete reaction.
- Temperature : Lower temperatures minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Purification : Column chromatography (ethyl acetate/hexane, 3:7 v/v) yields 65–78% purity .
Data Validation : Confirm success via IR (sulfonyl S=O stretches at 1150 and 1300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.45–7.80) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer : Key techniques include:
- IR Spectroscopy : Detect carbonyl (C=O, ~1685 cm⁻¹) and sulfonyl (S=O, 1150–1300 cm⁻¹) groups .
- ¹H NMR : Aromatic protons (δ 6.8–7.8), methyl groups on the phenol (δ 2.35, s), and sulfonyl-adjacent protons .
- HRMS : Molecular ion [M+H]⁺ at m/z 358.1245 (calculated 358.1248) confirms molecular formula .
Table 1. Spectral Data Summary
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR (KBr) | 1685 (C=O), 1150/1300 (S=O) cm⁻¹ | |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H), δ 7.45–7.80 (m) | |
| HRMS (ESI-TOF) | m/z 358.1245 [M+H]⁺ |
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
Structure Solution : Employ direct methods in SHELXS or SHELXD .
Refinement : SHELXL iteratively refines positional and thermal parameters, achieving R-factors < 5% .
Challenges : Twinning or disorder in the sulfonyl group may require constraints (e.g., DFIX for S–O bonds) .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity, and how do they align with experimental observations?
Answer : Density functional theory (DFT) at B3LYP/6-31G* level predicts:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity .
- Reactive Sites : Sulfonyl group acts as an electron-withdrawing moiety, directing nucleophilic attacks to the ketone carbonyl .
Validation : Compare computed IR spectra (e.g., C=O stretch at 1685 cm⁻¹) with experimental data . Discrepancies >2% may require solvent-effect modeling (e.g., PCM for dichloromethane) .
Q. How can researchers resolve contradictions in crystallographic data between studies (e.g., bond length variations)?
Answer : Discrepancies arise from:
- Thermal Motion : High thermal parameters (Ueq > 0.05 Ų) suggest dynamic disorder .
- Resolution : Low-resolution data (<0.8 Å) may misrepresent bond lengths.
Mitigation : - Use high-resolution synchrotron data.
- Apply restraints (e.g., SIMU in SHELXL) for disordered regions .
Example : Sulfonyl S–O bonds vary by ±0.02 Å across studies; constraints reduce errors .
Q. What assay designs are suitable for evaluating biological activity, given structural analogs?
Answer : Based on triazole analogs with fungicidal activity :
- In Vitro Antifungal Assay : Test against Candida albicans using broth microdilution (MIC90 values).
- Target Identification : Molecular docking with fungal lanosterol demethylase (CYP51), leveraging the sulfonyl group’s hydrogen-bonding capacity .
Optimization : Modify substituents (e.g., methyl groups on the phenol) to enhance binding to hydrophobic pockets .
Q. What are the best practices for handling and storing this compound to ensure stability?
Answer :
- Storage : In amber vials under argon at –20°C to prevent oxidation of the phenolic –OH group .
- Handling : Use gloveboxes (O₂ < 1 ppm) for prolonged manipulations.
- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; validate purity via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
